molecular formula C10H9BrO2 B14729093 Benzoic acid, 4-bromo-, 2-propenyl ester CAS No. 6420-77-5

Benzoic acid, 4-bromo-, 2-propenyl ester

Cat. No.: B14729093
CAS No.: 6420-77-5
M. Wt: 241.08 g/mol
InChI Key: JGBCXOZVMIKZCR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-, 2-propenyl ester is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08126 g/mol . It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a bromine atom, and the carboxyl group is esterified with 2-propenyl alcohol. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-, 2-propenyl ester typically involves the esterification of 4-bromobenzoic acid with 2-propenyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-, 2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

    Oxidation: 4-bromobenzoic acid

    Reduction: 4-bromo-2-propenyl alcohol

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Scientific Research Applications

Benzoic acid, 4-bromo-, 2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which benzoic acid, 4-bromo-, 2-propenyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-propenyl ester: Similar structure but lacks the bromine atom.

    Benzoic acid, 4-bromo-, methyl ester: Similar structure but the ester group is methyl instead of 2-propenyl.

    Benzoic acid, allyl ester: Similar structure but lacks the bromine atom.

Uniqueness

Benzoic acid, 4-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

6420-77-5

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

prop-2-enyl 4-bromobenzoate

InChI

InChI=1S/C10H9BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2

InChI Key

JGBCXOZVMIKZCR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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